molecular formula C22H16F3N5O4S B2915447 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-69-6

1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2915447
CAS No.: 847190-69-6
M. Wt: 503.46
InChI Key: JOFXGKWPOKOHPV-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimido[4,5-d]pyrimidine derivative featuring:

  • 1,3-dimethyl groups on the pyrimidine-dione core.
  • A 4-nitrophenyl substituent at position 5.
  • A 4-(trifluoromethyl)benzylthio group at position 3.

Properties

CAS No.

847190-69-6

Molecular Formula

C22H16F3N5O4S

Molecular Weight

503.46

IUPAC Name

1,3-dimethyl-7-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-3-7-14(8-4-12)22(23,24)25)27-17(26-18)13-5-9-15(10-6-13)30(33)34/h3-10H,11H2,1-2H3

InChI Key

JOFXGKWPOKOHPV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

1,3-Dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrimido[4,5-d]pyrimidine core with various functional groups, including nitrophenyl and trifluoromethyl moieties, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H16F3N5O4SC_{22}H_{16}F_3N_5O_4S, with a molecular weight of approximately 485.45 g/mol. The structural features include:

  • Pyrimido[4,5-d]pyrimidine core : Known for diverse biological activities.
  • Nitrophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Trifluoromethylbenzylthio moiety : Contributes to stability and potential interactions with enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies suggest that derivatives of this compound may act as enzyme inhibitors or receptor modulators relevant in cancer therapy. The mechanisms may involve:

  • Inhibition of specific kinases : Potentially leading to reduced cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Its structural components may interact with key inflammatory mediators, providing a basis for its use in treating conditions characterized by excessive inflammation.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities against various pathogens. The presence of the nitrophenyl group is particularly notable for enhancing antibacterial efficacy against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : High affinity for specific enzymes or receptors due to its structural features.
  • Enzyme Inhibition : Competitive inhibition of key enzymes involved in metabolic pathways related to cancer and inflammation.

Research Findings

Several studies have explored the biological activity of similar pyrimidine derivatives:

StudyCompoundActivityFindings
Pyrimidine DerivativesAntimicrobialSignificant activity against E. coli and S. aureus
Various PyrimidinesAntiviralEffective against polioherpes viruses
Pyrimido DerivativesAntitumorInhibition of tumor cell proliferation observed

Case Studies

  • A study demonstrated that a related pyrimidine derivative effectively inhibited the growth of HeLa cells (cervical cancer line) at low concentrations (EC50 < 10 µM).
  • Another investigation reported that derivatives exhibited promising anti-inflammatory effects in animal models by reducing cytokine levels.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) Reference
Target Compound Pyrimido[4,5-d]pyrimidine 4-Nitrophenyl, 4-(Trifluoromethyl)benzylthio Not reported (inferred: PRS/kinase inhibition)
4-Amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine-5'-monophosphate (APP-MP) Pyrimido[5,4-d]pyrimidine Ribose-phosphate, amino groups PRS1 inhibition: IC₅₀ = 5.2 µM; PRS2: IC₅₀ = 23.8 µM [5]
5-(4-Isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione Pyrimido[4,5-b]quinoline 4-Nitrobenzylthio, isopropylphenyl No activity reported; structural similarity suggests kinase inhibition potential [9]
7-Cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Pyrimido[4,5-d]pyrimidine Cyclopentyl, methoxyphenyl-thio No activity reported; lipophilicity (logP ~3.5) inferred from molecular weight (440.5) [10]
3-(4-Bromophenyl)-7-chloro-5-phenyl-thiazolo[4,5-d]pyrimidin-2-one Thiazolo[4,5-d]pyrimidine Bromophenyl, chloro Anticancer activity (unspecified targets) [4]
Key Observations:
  • Electron-Withdrawing Groups: The 4-nitrophenyl and trifluoromethyl groups in the target compound likely enhance binding affinity to enzyme active sites compared to simpler analogs (e.g., APP-MP with ribose-phosphate). Nitro groups are known to stabilize charge-transfer interactions, as seen in analogs like the compound from .
  • Thioether Linkage : The benzylthio group at position 5 may improve membrane permeability compared to oxygen-based linkages (e.g., thiazolo derivatives in ) .
  • Enzyme Inhibition: APP-MP () inhibits PRS1 with mixed noncompetitive-uncompetitive kinetics (Kᵢ = 6.1 µM).
Key Observations:
  • Synthesis : The target compound’s benzylthio group may be introduced via nucleophilic substitution, similar to methods in and .

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